2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid

Description

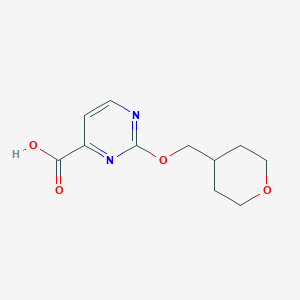

2-(Oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a tetrahydropyran (oxane) ring linked via a methoxy group at the 2-position of the pyrimidine scaffold and a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-10(15)9-1-4-12-11(13-9)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZBLKRNKIBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with oxan-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted pyrimidine derivatives.

Scientific Research Applications

Synthetic Chemistry

2-(Oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Can be reduced to modify its properties for specific applications.

- Substitution Reactions : The pyrimidine ring can undergo nucleophilic substitutions, making it versatile in organic synthesis .

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

- Antidiabetic Activity : In vitro studies suggest that it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism and insulin sensitivity. This positions it as a candidate for antidiabetic drug development .

- Anticancer Potential : Certain pyrimidine derivatives have shown the ability to inhibit cancer cell proliferation by targeting specific kinase pathways involved in tumor growth. This compound's structure may enhance its efficacy in cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity. The compound was tested against a panel of bacterial strains, showing inhibition zones comparable to established antibiotics. This study highlights its potential as a lead compound for new antibacterial agents.

Case Study 2: PPAR Agonism

Research published in a pharmacology journal evaluated the effects of this compound on PPAR activation in cultured adipocytes. The results indicated that it enhances glucose uptake and lipid metabolism, suggesting its utility in managing type 2 diabetes.

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro assays reported that this compound inhibited the growth of various cancer cell lines through modulation of signaling pathways associated with cell proliferation and apoptosis. The findings support further investigation into its therapeutic potential against cancer.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the following areas:

- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting metabolic disorders and infections.

- Material Science : Investigated for potential use in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid, highlighting differences in substituents, synthesis routes, physicochemical properties, and biological activities.

Key Structural and Functional Differences

Substituent Position: The 2-position substitution in the target compound contrasts with analogs like 6-[(oxan-4-yl)methoxy]pyrimidine-4-carboxylic acid , where the oxane group is at the 6-position.

Substituent Chemistry: Thioether vs. Ether Groups: Thioether-containing analogs (e.g., 3a–3c in ) exhibit lower polarity and higher metabolic stability compared to the oxane-derived ether group. However, ethers like oxan-4-ylmethoxy may offer better solubility due to oxygen’s hydrogen-bonding capacity. Aromatic vs. Aliphatic Substituents: Pyridyl (cppH, ) and thieno-fused derivatives enhance π-π interactions critical for DNA intercalation or enzyme inhibition, whereas aliphatic substituents (e.g., propoxymethyl ) prioritize lipophilicity for membrane penetration.

Biological Activity: Antimicrobial Activity: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides show broad-spectrum antimicrobial effects, attributed to their ability to inhibit bacterial TrmD methyltransferases . The oxane substituent’s impact on such activity remains unexplored but could modulate target engagement. Anticancer Potential: Ru(II) complexes with cppH (e.g., [Ru(dppz)₂(CppH)]²⁺) exhibit cytotoxicity comparable to cisplatin, driven by DNA interaction . The oxane group’s steric bulk might influence metal coordination efficiency or cellular uptake.

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of a chloropyrimidine-4-carboxylic acid precursor with oxan-4-ylmethanol, analogous to methods described for thioether derivatives . Challenges include optimizing reaction conditions (e.g., solvent polarity, base strength) to avoid byproducts.

Biological Activity

2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. This article aims to elucidate the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with an oxan-4-ylmethoxy group and a carboxylic acid functional group, which may contribute to its biological activity.

Research indicates that pyrimidine derivatives often exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of enzymes involved in lipid metabolism and inflammatory pathways.

- Modulation of Cell Signaling : These compounds can influence cell signaling pathways that regulate cell proliferation and apoptosis.

Antiviral Properties

Studies have shown that pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been identified as effective inhibitors against various viral infections by interfering with viral replication processes.

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory effects. The modulation of inflammatory cytokines and reduction in oxidative stress markers have been observed in cell-based assays. For example, certain derivatives have been reported to lower levels of interleukin-6 (IL-6) in inflammatory models, suggesting a potential application in treating inflammatory diseases.

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines, demonstrating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents that increase lipophilicity or alter sterics can lead to improved enzyme inhibition or receptor binding affinity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

A common approach involves condensation reactions followed by cyclization. For example, pyrimidine derivatives are often synthesized via palladium-catalyzed coupling or nucleophilic substitution between oxane-containing precursors and pyrimidine intermediates. Key conditions include:

- Catalysts : Palladium or copper catalysts (e.g., for cross-coupling) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres .

- Temperature : Reactions typically proceed at 80–120°C, monitored by TLC or HPLC .

- Workup : Acidic or basic aqueous extraction to isolate the carboxylic acid moiety .

Q. How can researchers characterize this compound, and what analytical benchmarks should be used?

- UV/Vis Spectroscopy : The parent pyrimidine-4-carboxylic acid exhibits λmax at 205 and 256 nm, useful for tracking conjugation or derivatization .

- NMR : H and C NMR can confirm oxane ring integration (e.g., δ 3.5–4.5 ppm for oxymethylene protons) and pyrimidine aromaticity .

- HPLC : Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion confirmation (calculated for CHNO: 224.21 g/mol) .

Q. What are the stability and storage requirements for this compound?

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Stability : ≥4 years under recommended conditions; monitor via periodic HPLC to detect degradation (e.g., carboxylic acid decarboxylation) .

- Handling : Use inert gas (N) purging during weighing to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Hypothesis Testing : Compare NMR/UV data with structurally analogous compounds (e.g., 1-(oxan-4-yl)-2-oxo-dihydropyrimidine-5-carboxylic acid, CAS 1439897-88-7) to identify positional isomerism or tautomerism .

- X-ray Crystallography : Resolve ambiguous NOE correlations or regiochemistry .

- Batch Analysis : Cross-validate purity and byproduct profiles using LC-MS .

Q. What experimental strategies are recommended to study the compound’s reactivity in nucleophilic or electrophilic environments?

- Oxidation/Reduction : Test with KMnO (oxidizes pyrimidine rings) or H/Pd-C (reduces ester groups) to map reactive sites .

- pH-Dependent Stability : Perform kinetic studies in buffers (pH 2–12) to assess carboxylate ionization effects on reactivity .

- Computational Modeling : Use DFT calculations to predict electrophilic susceptibility at pyrimidine C2/C4 positions .

Q. How can researchers optimize the compound’s synthetic yield while minimizing hazardous byproducts?

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvent ratios, and reaction time to identify Pareto-optimal conditions .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Byproduct Analysis : Use GC-MS to detect chlorinated or dimerized impurities and adjust stoichiometry .

Q. What methodologies are suitable for assessing the compound’s biological activity in vitro?

- Enzyme Inhibition Assays : Screen against kinases or carboxylases using fluorescence polarization (e.g., IC determination) .

- Cellular Uptake : Radiolabel the oxane moiety (e.g., C) to quantify permeability in Caco-2 cell monolayers .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.